molecular formula C11H16ClFN2 B3046042 3-Fluoro-4-piperidinoaniline HCl CAS No. 1185295-16-2

3-Fluoro-4-piperidinoaniline HCl

Cat. No.: B3046042
CAS No.: 1185295-16-2
M. Wt: 230.71
InChI Key: GIPZVFWQPHQVSP-UHFFFAOYSA-N
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Description

3-Fluoro-4-piperidinoaniline hydrochloride is a chemical compound with the molecular formula C11H16ClFN2. It is a fluorinated derivative of piperidine, a heterocyclic amine, and aniline, an aromatic amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-piperidinoaniline hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of 3-Fluoro-4-piperidinoaniline hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-piperidinoaniline hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-Fluoro-4-piperidinoaniline hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-piperidinoaniline hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The piperidine group contributes to its binding affinity and specificity for certain receptors and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-piperidinoaniline hydrochloride is unique due to the combined presence of the fluorine atom and the piperidine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom enhances metabolic stability and lipophilicity, while the piperidine group contributes to binding affinity and specificity .

Properties

IUPAC Name

3-fluoro-4-piperidin-1-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.ClH/c12-10-8-9(13)4-5-11(10)14-6-2-1-3-7-14;/h4-5,8H,1-3,6-7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPZVFWQPHQVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185295-16-2
Record name Benzenamine, 3-fluoro-4-(1-piperidinyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185295-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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